EGIS-7625

Serotonin receptor pharmacology Receptor binding assay Subtype selectivity

EGIS-7625 is a research-grade, potent (pKi=9.0) and highly selective 5-HT2B antagonist. Its key differentiator is a ~500-fold functional selectivity over 5-HT2A receptors, enabling clean separation of vascular 5-HT2 subtype roles. It is validated in isolated organ and in vivo models, making it ideal for studies in vascular biology and gastrointestinal motility. For confident attribution of 5-HT2B-mediated effects.

Molecular Formula C18H24Cl2N4O2
Molecular Weight 399.3 g/mol
CAS No. 755040-97-2
Cat. No. B1671140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGIS-7625
CAS755040-97-2
Synonyms1-benzyl-4-((2-nitro-4-methyl-5-amino)-phenyl)-piperazine
EGIS-7625
EGIS7625
Molecular FormulaC18H24Cl2N4O2
Molecular Weight399.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-].Cl.Cl
InChIInChI=1S/C18H22N4O2.2ClH/c1-14-11-18(22(23)24)17(12-16(14)19)21-9-7-20(8-10-21)13-15-5-3-2-4-6-15;;/h2-6,11-12H,7-10,13,19H2,1H3;2*1H
InChIKeyAYRFPZMTRYDWGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EGIS-7625 (CAS 755040-97-2): A Competitive 5-HT2B Receptor Antagonist for Serotonin Receptor Subtype Differentiation


EGIS-7625 (1-benzyl-4-[(2-nitro-4-methyl-5-amino)-phenyl]-piperazine dihydrochloride) is a synthetic phenylpiperazine derivative and competitive antagonist of the serotonin 5-HT2B receptor. First characterized by investigators at Egis Pharmaceuticals Ltd., it demonstrates high affinity for recombinant human 5-HT2B receptors (pKi = 9.0, corresponding to Ki ≈ 1 nM) and markedly weaker affinity for 5-HT2A (pKi = 6.2) and 5-HT2C (pKi = 7.7) receptor subtypes [1]. The compound was developed specifically to enable pharmacological discrimination between 5-HT2 receptor subtypes, particularly the functional separation of vascular 5-HT2A and 5-HT2B receptor contributions [2].

Why EGIS-7625 Cannot Be Substituted by Other 5-HT2B Antagonists or Non-Selective 5-HT2 Ligands


5-HT2B receptor antagonists exhibit substantial heterogeneity in their subtype selectivity profiles, functional potency in native tissues, and in vivo pharmacological characteristics. Non-selective 5-HT2 ligands such as mianserin or ketanserin engage multiple receptor subtypes (including 5-HT2A, 5-HT2C, histamine H1, and adrenergic receptors), confounding interpretation of experimental outcomes and increasing off-target liability [1]. Among selective 5-HT2B antagonists, critical differences in selectivity margins (fold-selectivity over 5-HT2A/2C), functional pA2 values, and species-specific activity profiles preclude interchangeable use. EGIS-7625 was specifically characterized in parallel across recombinant human receptor binding assays, isolated organ preparations, and in vivo behavioral models, providing a comprehensive selectivity profile that enables confident attribution of experimental effects to 5-HT2B receptor blockade [2].

EGIS-7625 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


5-HT2B Subtype Selectivity: EGIS-7625 vs. Non-Selective Antagonist Mianserin

EGIS-7625 exhibits a selective 5-HT2B receptor binding profile in contrast to the non-selective 5-HT2 antagonist mianserin. EGIS-7625 shows a pKi of 9.0 for 5-HT2B, with much weaker affinity for 5-HT2A (pKi = 6.2) and 5-HT2C (pKi = 7.7), yielding a selectivity gap of approximately 2.8 pKi units (∼630-fold) versus 5-HT2A and 1.3 pKi units (∼20-fold) versus 5-HT2C [1]. In contrast, mianserin binds with comparable high affinity to all three 5-HT2 subtypes (5-HT2A pKi = 7.7–9.6; 5-HT2B pKi = 7.9–8.8; 5-HT2C pKi = 8.3–9.2) and also exhibits significant affinity for H1, α1-adrenergic, and α2-adrenergic receptors [2].

Serotonin receptor pharmacology Receptor binding assay Subtype selectivity

Functional Antagonism at Native 5-HT2B Receptors: EGIS-7625 vs. SB-204741

In the classic 5-HT2B functional assay using 5-HT-induced smooth muscle constriction in rat stomach fundus strips, EGIS-7625 demonstrates substantially higher functional antagonist potency (pA2 = 9.4) than SB-204741 (pA2 = 7.95), a difference of approximately 1.45 pA2 units corresponding to nearly 30-fold greater apparent functional potency [1][2]. Both compounds produce concentration-related parallel rightward shifts in the 5-HT concentration-response curve, indicating competitive antagonism.

Isolated tissue pharmacology Functional antagonism Rat stomach fundus

5-HT2A/5-HT2B Functional Selectivity: EGIS-7625 vs. RS-127445

EGIS-7625 provides a uniquely wide functional selectivity window between 5-HT2B and 5-HT2A receptors in vascular tissue assays. In rabbit pulmonary artery strips (5-HT2A-mediated response), EGIS-7625 exhibits only weak competitive antagonism with pA2 = 6.7, representing a functional selectivity gap of ΔpA2 = 2.7 (∼500-fold) compared to its pA2 = 9.4 at 5-HT2B receptors [1]. In contrast, RS-127445 demonstrates potent antagonism in multiple 5-HT2B assays (pA2 = 9.5–9.9) but its 5-HT2A functional antagonism data are less extensively characterized, with the compound primarily defined by its >1,000-fold binding selectivity rather than functional tissue selectivity [2].

Vascular pharmacology Receptor subtype discrimination Functional selectivity

In Vivo Functional Selectivity: EGIS-7625 Partial Attenuation of 5-HT2C-Mediated Behaviors vs. Mianserin

In m-chlorophenylpiperazine (mCPP)-induced hypomotility and hypophagia tests, which are mediated primarily by central 5-HT2C receptor activation, EGIS-7625 produced only partial attenuation even at a high dose of 30 mg/kg intraperitoneally. In contrast, the non-selective 5-HT2 antagonist mianserin was almost fully effective at a 10-fold lower dose of 3 mg/kg i.p. [1]. This in vivo difference provides functional confirmation of EGIS-7625's limited 5-HT2C receptor engagement in intact animals, consistent with its 20-fold binding selectivity (pKi 9.0 vs. 7.7).

Behavioral pharmacology In vivo receptor occupancy 5-HT2C receptor antagonism

EGIS-7625 Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Discrimination of Vascular 5-HT2A vs. 5-HT2B Receptor Functional Contributions

The authors of the primary EGIS-7625 characterization study concluded that EGIS-7625 "seems to be a good research tool for the separation of the functional roles of vascular 5-HT2A and 5-HT2B receptors" [1]. This application is directly supported by the compound's pA2 = 9.4 at 5-HT2B receptors (rat stomach fundus) versus pA2 = 6.7 at 5-HT2A receptors (rabbit pulmonary artery), a functional selectivity gap of ∼500-fold. Researchers can confidently use EGIS-7625 at appropriate concentrations to selectively block 5-HT2B-mediated vascular responses without significant interference at 5-HT2A receptors.

In Vivo Studies Requiring Minimal Central 5-HT2C Receptor Engagement

EGIS-7625's demonstrated weak in vivo activity at central 5-HT2C receptors (only partial attenuation of mCPP-induced behaviors at 30 mg/kg i.p., versus full effect of mianserin at 3 mg/kg i.p.) makes it suitable for in vivo investigations where central 5-HT2C receptor blockade must be avoided [1]. This contrasts with other 5-HT2B antagonists that may have less thoroughly characterized in vivo selectivity or with non-selective agents that robustly engage 5-HT2C receptors.

Smooth Muscle Pharmacology in Gastrointestinal Preparations

EGIS-7625 was validated in the classic 5-HT2B functional assay (rat stomach fundus) and demonstrated competitive antagonism with a pA2 of 9.4 [1]. This well-characterized response in gastrointestinal smooth muscle preparations supports its application in studies of 5-HT-mediated gastric motility, fundus contractility, and related smooth muscle pharmacology. Researchers should note the species-specific nature of the characterized response and verify applicability in their experimental system.

Quote Request

Request a Quote for EGIS-7625

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.